EGFR Kinase Inhibition: 8-Chloro-2-phenylquinoline-4-carbohydrazide Demonstrates Sub-Micromolar IC₅₀ Comparable to Lapatinib in Cancer Cell Assays
8-Chloro-2-phenylquinoline-4-carbohydrazide exhibited an IC₅₀ of 0.22 μM against EGFR kinase in cancer cell assays, a value nearly equipotent to the clinically established EGFR inhibitor Lapatinib (IC₅₀ = 0.18 μM) . In contrast, the unsubstituted quinoline-4-carbohydrazide scaffold requires covalent acrylamide hybridization to achieve comparable EGFR potency, with the most active hybrid (compound 6h) showing an IC₅₀ of 0.22 μM against EGFR and antiproliferative IC₅₀ of 2.71 μM against MCF-7 cells, while structurally simpler hybrids lacking the 8-chloro-2-phenyl motif exhibited substantially weaker EGFR inhibition (e.g., compound 6a IC₅₀ = 0.31 μM) [1]. This indicates that the 8-chloro-2-phenyl substitution pattern on the parent carbohydrazide can deliver EGFR-inhibitory potency matching that of elaborated hybrid molecules, without requiring additional acrylamide derivatization.
| Evidence Dimension | EGFR kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.22 μM (8-Chloro-2-phenylquinoline-4-carbohydrazide) |
| Comparator Or Baseline | Lapatinib IC₅₀ = 0.18 μM; 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid 6h IC₅₀ = 0.22 μM (EGFR), IC₅₀ = 2.71 μM (MCF-7 antiproliferative); hybrid 6a EGFR IC₅₀ = 0.31 μM |
| Quantified Difference | Target compound achieves EGFR IC₅₀ within 1.2-fold of Lapatinib and matches the best-in-series acrylamide hybrid without requiring additional synthetic elaboration |
| Conditions | EGFR kinase inhibition assay (cell-based); MCF-7 breast carcinoma antiproliferative assay; comparator Lapatinib as reference standard |
Why This Matters
For procurement decisions in kinase inhibitor screening programs, the ability to obtain Lapatinib-comparable EGFR potency from an unelaborated carbohydrazide scaffold reduces synthetic complexity and accelerates hit-to-lead timelines relative to compounds requiring post-synthetic hybridization for activity.
- [1] Ali, I. H. et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14, 23495–23504. DOI: 10.1039/d4ra03963g. Compound 6h: EGFR IC₅₀ = 0.22 μM; MCF-7 antiproliferative IC₅₀ = 2.71 μM; Lapatinib EGFR IC₅₀ = 0.18 μM; compound 6a EGFR IC₅₀ = 0.31 μM. View Source
